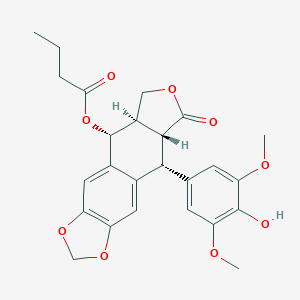

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

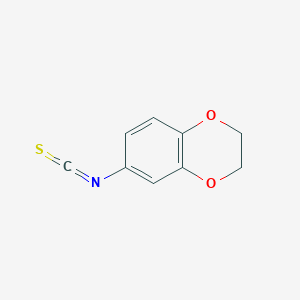

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride, also known as TMB-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-Cl is a quaternary ammonium salt that is commonly used as a reagent for the detection of primary amines in biological samples.

Applications De Recherche Scientifique

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride has numerous applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a reagent for the detection of primary amines in biological samples, such as proteins and peptides. 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride reacts with primary amines to form stable thiourea adducts, which can be easily detected using spectrophotometric methods. This makes 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride a valuable tool for studying protein-protein interactions, enzyme kinetics, and other biochemical processes.

Mécanisme D'action

The mechanism of action of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride involves the reaction of the isothiocyanate group with primary amines to form stable thiourea adducts. The reaction is highly specific for primary amines and does not react with secondary or tertiary amines. This makes 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride a highly selective reagent for the detection of primary amines in biological samples.

Biochemical and Physiological Effects

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is commonly used in laboratory experiments. However, it is important to handle 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride with care and follow proper safety protocols to avoid any potential hazards.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments is its high specificity for primary amines. This makes it a valuable tool for studying protein-protein interactions and other biochemical processes that involve primary amines. Additionally, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is a relatively inexpensive reagent that can be easily synthesized in the laboratory.

However, there are also some limitations to using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments. One of the main limitations is its sensitivity to pH and temperature. 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is only stable at acidic pH and can be easily hydrolyzed at higher pH values. Additionally, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is sensitive to temperature and should be stored at -20°C to maintain its stability.

Orientations Futures

There are numerous future directions for research involving 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride. One potential area of research is the development of new methods for detecting primary amines using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride. This could involve the modification of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride to improve its sensitivity, selectivity, and stability under different conditions. Another area of research is the application of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in the development of new diagnostic tools for detecting primary amines in biological samples.

Conclusion

In conclusion, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is a valuable reagent for the detection of primary amines in biological samples. Its high specificity and selectivity make it a valuable tool for studying protein-protein interactions and other biochemical processes. The synthesis method for 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is relatively simple and can be easily scaled up for large-scale production. While there are some limitations to using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments, its potential applications in scientific research make it an important area of study for future research.

Méthodes De Synthèse

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride can be synthesized through a simple and efficient method that involves the reaction of 4-isothiocyanato-N,N,N-trimethylaniline with hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in its pure form. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.

Propriétés

IUPAC Name |

2-(4-isothiocyanatophenyl)ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2S.ClH/c1-14(2,3)9-8-11-4-6-12(7-5-11)13-10-15;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKZDNKRAWKLBB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)N=C=S.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931695 |

Source

|

| Record name | 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142937-20-0 |

Source

|

| Record name | 3-(4'-(Ethylene-N,N,N-trimethylamino)phenyl)-2-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142937200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)

![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)

![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)

![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)